Ethyl 4-ethylbenzoate
Overview
Description
Ethyl 4-ethylbenzoate is an organic compound belonging to the ester family. It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the para position of the benzene ring is substituted with another ethyl group. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethylbenzoate can be synthesized through the esterification of 4-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 4-ethylbenzoic acid and ethanol are fed into a reactor with a catalyst. The product is then separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group attached to the benzene ring, forming 4-ethylbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-ethylbenzyl alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: 4-ethylbenzoic acid
Reduction: 4-ethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used (e.g., 4-ethyl-2-nitrobenzoate, 4-ethylbenzenesulfonic acid, etc.)
Scientific Research Applications
Ethyl 4-ethylbenzoate finds applications in several scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving esterases and other enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-ethylbenzoate primarily involves its hydrolysis by esterases, which cleave the ester bond to produce 4-ethylbenzoic acid and ethanol. This hydrolysis can occur in biological systems, making it a useful compound in drug delivery and metabolic studies.
Comparison with Similar Compounds
Ethyl benzoate: Lacks the ethyl group on the benzene ring, making it less hydrophobic compared to ethyl 4-ethylbenzoate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Propyl 4-ethylbenzoate: Contains a propyl ester group, which influences its solubility and boiling point.
Uniqueness: this compound is unique due to the presence of the ethyl group on the benzene ring, which enhances its hydrophobicity and alters its reactivity compared to other benzoate esters. This structural feature makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
IUPAC Name |
ethyl 4-ethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKPAPWEWUPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334458 | |
Record name | Ethyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36207-13-3 | |
Record name | Ethyl 4-ethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36207-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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